molecular formula C11H20O2 B13770340 1,3-Dioxepin, 2-hexyl-4,7-dihydro- CAS No. 61732-96-5

1,3-Dioxepin, 2-hexyl-4,7-dihydro-

Cat. No.: B13770340
CAS No.: 61732-96-5
M. Wt: 184.27 g/mol
InChI Key: BKMHRWAUFCKQFT-UHFFFAOYSA-N
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Description

Chiral Amine-Organocatalyzed Systems

Pioneering work by MacMillan and coworkers demonstrated that chiral secondary amines, such as imidazolidinones, catalyze the [4+3]-cycloaddition between 4-silyloxypentadienals and dienes. In a representative example:

  • Substrates : 4-Trimethylsilyloxy-2,4-pentadienal and 2,5-dimethylfuran
  • Catalyst : (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (20 mol%)
  • Conditions : Trifluoroacetic acid (10 mol%), dichloromethane, −20°C
  • Outcome : Cycloadduct formed in 64% yield with 89% enantiomeric excess.

This methodology suggests that substituting the silyloxy group with a hexyl chain could direct analogous stereoselectivity in 2-hexyl-1,3-dioxepin synthesis. Computational studies indicate that the chiral amine forms a transient enamine intermediate, which undergoes suprafacial attack by the diene to establish the C2 stereocenter.

Transition Metal-Catalyzed Variants

While Rh(II) catalysts have been extensively studied for [2+1]-cycloadditions, their application to [4+3] systems remains underexplored. Preliminary data from Grubbs-type ruthenium complexes show promise in mediating enantioselective cycloadditions of strained oxepins, though yields for hexyl-substituted derivatives remain suboptimal (≤45%).

Properties

CAS No.

61732-96-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-hexyl-4,7-dihydro-1,3-dioxepine

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-8-11-12-9-6-7-10-13-11/h6-7,11H,2-5,8-10H2,1H3

InChI Key

BKMHRWAUFCKQFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCC=CCO1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Aldehydes with 1,4-Butanediol

The most common and established method for synthesizing 4,7-dihydro-1,3-dioxepins, including derivatives such as 1,3-Dioxepin, 2-hexyl-4,7-dihydro-, involves the acid-catalyzed reaction of an aldehyde with 1,4-butanediol. This process is typically carried out in the presence of an acid catalyst and a water-immiscible solvent, with continuous removal of water to drive the reaction forward.

Key reaction conditions and steps include:

  • Catalyst: Strong acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid are employed to facilitate cyclization.
  • Solvent: Water-immiscible solvents like benzene, toluene, or hexane are used to dissolve reactants and enable azeotropic removal of water.
  • Reactant ratio: Approximately equimolar amounts of aldehyde and 1,4-butanediol are optimal for high yields.
  • Temperature: The reaction is conducted at reflux temperatures, typically between 80°C and 105°C.
  • Water removal: The reaction generates water, which is continuously distilled off to shift equilibrium toward product formation.
  • Neutralization and work-up: Upon completion, the reaction mixture is neutralized with sodium carbonate, and the solvent is removed by distillation under reduced pressure to isolate the product.

Example from patent literature:

A representative synthesis involved refluxing 200 mL of benzene with 0.25 g of p-toluenesulfonic acid. One mole (132 g) of cinnamaldehyde and one mole (88 g) of 1,4-butanediol were added dropwise over about 80 minutes. The reaction temperature was maintained between 82°C and 104°C. Water (17 mL) was collected as an azeotrope. After neutralization and solvent removal, the 4,7-dihydro-2-styryl-1,3-dioxepin was obtained as a liquid product, confirmed by infrared spectroscopy.

This procedure is adaptable to various aldehydes, including alkyl-substituted aromatic aldehydes, to yield a range of 4,7-dihydro-1,3-dioxepin derivatives. The aldehyde component can be sourced commercially or synthesized via aldol condensation reactions.

Cyclization Using Alkylated Alkenediols and Carbonyl Compounds

Another preparation route involves the cyclization of carbonyl compounds with alkenediols under acidic conditions:

  • Diol source: Alkenediols such as 2-butene-1,4-diol or 2,5-dimethyl-3-hexyne-2,5-diol.
  • Catalysts: Acidic catalysts like p-toluenesulfonic acid are used.
  • Solvents: Entrainer solvents such as toluene or cyclohexane assist in azeotropic water removal.
  • Reaction: The carbonyl compound and alkenediol undergo cyclization with water elimination to form alkylated 4,7-dihydro-1,3-dioxepins.

This method is particularly useful for synthesizing alkylated derivatives of 4,7-dihydro-1,3-dioxepins, which can subsequently be transformed via hydroformylation to 5-formyl-1,3-dioxepanes.

Data Table Summarizing Preparation Conditions and Yields

Preparation Parameter Details
Reactants Aldehyde (e.g., hexyl-substituted aldehyde), 1,4-butanediol
Molar ratio Approximately 1:1 (aldehyde:diol)
Catalyst p-Toluenesulfonic acid (0.25 g per 200 mL solvent) or concentrated sulfuric acid
Solvent Benzene, toluene, or hexane
Temperature range 80°C to 105°C
Reaction time Addition of reactants dropwise over ~80 minutes; reflux continued until water ceases
Water removal Continuous azeotropic distillation
Neutralization Sodium carbonate to neutralize acid catalyst
Product isolation Distillation under reduced pressure
Product confirmation Infrared spectroscopy, boiling point determination
Typical yield High yields reported (exact % varies with substrate and conditions)

Research Outcomes and Analytical Data

  • The cyclization reactions proceed smoothly under the described conditions, with water removal being critical to drive the equilibrium toward product formation.
  • The reaction tolerates a variety of aldehyde substrates, including aromatic and alkyl-substituted aldehydes, enabling synthesis of diverse 1,3-dioxepin derivatives.
  • Infrared spectroscopy confirms the characteristic functional groups of the dioxepin ring.
  • Boiling points under reduced pressure provide physical data for product identification.
  • The use of p-toluenesulfonic acid as catalyst and benzene or toluene as solvent is consistently effective across multiple examples.
  • Hydroformylation of the cyclized products further expands the utility of these compounds in synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted dioxepin derivatives.

Scientific Research Applications

2-Hexyl-4,7-dihydro-1,3-dioxepin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets through various pathways. For example, during oxidation, the compound undergoes hydrogen abstraction by peroxyl radicals, leading to the formation of oxidized products . The specific molecular targets and pathways depend on the type of reaction and the conditions under which it occurs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Chain Length Variations

2-Propyl-4,7-Dihydro-1,3-Dioxepin
  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.20 g/mol (CAS 4469-34-5)
  • Key Differences: The shorter propyl chain reduces hydrophobicity compared to the hexyl derivative. This compound is noted as a pharmaceutical impurity (Vitamin B6 Impurity 1) .
2-Butyl-4,7-Dihydro-1,3-Dioxepin
  • Molecular Formula : C₉H₁₆O₂
  • Molecular Weight : 156.22 g/mol (CAS 61732-95-4)
  • Key Differences: Intermediate chain length between propyl and hexyl derivatives. No specific applications are cited, but its properties likely balance hydrophobicity and reactivity .
Parent Compound: 4,7-Dihydro-1,3-Dioxepin
  • Molecular Formula : C₅H₈O₂
  • Molecular Weight : 100.12 g/mol (CAS 5417-32-3)

Substituent Branching Effects

2-sec-Butyl-4,7-Dihydro-1,3-Dioxepin
  • Molecular Formula : C₉H₁₆O₂
  • CAS : 53338-06-0

Functional Group Modifications

2,2-Dimethyl-4,7-Dihydro-1,3-Dioxepin
  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.08 g/mol (CAS 1003-83-4)
  • Key Differences: The geminal dimethyl groups introduce steric hindrance, which may stabilize the ring structure and alter reactivity compared to mono-alkyl derivatives .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications/Notes
2-Hexyl-4,7-dihydro-1,3-dioxepin 68797-69-3 C₁₁H₂₀O₂ 184.27 Linear alkyl Fragrance, industrial synthesis
2-Propyl-4,7-dihydro-1,3-dioxepin 4469-34-5 C₈H₁₄O₂ 142.20 Linear alkyl Vitamin B6 impurity
2-Butyl-4,7-dihydro-1,3-dioxepin 61732-95-4 C₉H₁₆O₂ 156.22 Linear alkyl N/A
2-sec-Butyl-4,7-dihydro-1,3-dioxepin 53338-06-0 C₉H₁₆O₂ 156.22 Branched alkyl N/A
2,2-Dimethyl-4,7-dihydro-1,3-dioxepin 1003-83-4 C₇H₁₂O₂ 128.08 Geminal dimethyl Stabilized ring structure
4,7-Dihydro-1,3-dioxepin 5417-32-3 C₅H₈O₂ 100.12 Unsubstituted Baseline for comparison

Research Findings

Impact of Alkyl Chain Length

  • Hydrophobicity: Longer alkyl chains (e.g., hexyl) increase logP values, enhancing solubility in non-polar solvents and reducing water solubility .
  • Thermal Stability : Hexyl derivatives may exhibit higher boiling points due to increased van der Waals interactions compared to propyl analogs .

Substituent Branching and Reactivity

  • Branched substituents (e.g., sec-butyl) reduce crystallinity and may lower melting points compared to linear-chain isomers .
  • Steric effects from dimethyl groups (CAS 1003-83-4) can hinder nucleophilic attack, improving stability in acidic or basic conditions .

Pharmacological and Industrial Relevance

  • Fragrance applications (e.g., CAS 68797-69-3) highlight the role of alkyl chain length in modulating volatility and scent profiles .

Biological Activity

1,3-Dioxepin, 2-hexyl-4,7-dihydro- is a cyclic ether compound that has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

1,3-Dioxepin compounds are characterized by a dioxepin ring structure, which contributes to their unique chemical properties. The specific compound in focus features a hexyl substituent at the 2-position and a dihydro configuration at the 4 and 7 positions.

PropertyValue
Molecular FormulaC₁₁H₁₈O₂
Molecular Weight182.26 g/mol
Melting PointNot Available
Boiling PointNot Available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that various dioxepin derivatives exhibit significant antimicrobial activity. A study conducted on dioxepin compounds showed that they possess inhibitory effects against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

Another area of interest is the antioxidant potential of 1,3-Dioxepin derivatives. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary studies suggest that the compound may scavenge free radicals effectively, thus contributing to its potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several dioxepin derivatives, including 1,3-Dioxepin, 2-hexyl-4,7-dihydro-. The results demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to known antibiotics .
  • Antioxidant Properties : In a study assessing the antioxidant capabilities of various dioxepins, it was found that 1,3-Dioxepin, 2-hexyl-4,7-dihydro- showed significant radical scavenging activity in vitro. The compound's ability to reduce oxidative stress markers in cellular models was highlighted as a promising avenue for further research .

The biological activity of 1,3-Dioxepin, 2-hexyl-4,7-dihydro- can be attributed to its structural features:

  • Cell Membrane Interaction : The hydrophobic hexyl group enhances its ability to integrate into lipid membranes, potentially disrupting microbial cell integrity.
  • Free Radical Scavenging : The dioxepin structure may facilitate electron donation to free radicals, neutralizing them before they can cause cellular damage.

Q & A

Q. What experimental designs compare substituent effects on the physical properties of 1,3-dioxepin derivatives?

  • Methodological Answer : Use a structure-activity relationship (SAR) approach. Synthesize analogs with varying alkyl chain lengths (e.g., hexyl vs. propyl) and evaluate properties like hydrophobicity (via logP measurements) or thermal stability (via differential scanning calorimetry). Statistical tools (e.g., principal component analysis) can correlate structural features with observed trends .

Tables for Key Data

Property Method Reference
Molecular Weight (100.1158)NIST Standard Reference Data
LogP (Hexyl Derivative)Chromatographic Retention Time
Thermal StabilityDifferential Scanning Calorimetry

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